

Catalytic hydrogenation of Ethyl 3-phenylprop-2-enoate to ethyl 3-phenylpropanoate

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Compound of Interest

Compound Name: Ethyl 3-phenylprop-2-enoate

Cat. No.: B7854431

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Application Notes: Catalytic Hydrogenation of Ethyl 3-phenylprop-2-enoate

Introduction

The catalytic hydrogenation of **ethyl 3-phenylprop-2-enoate** (ethyl cinnamate) to ethyl 3-phenylpropanoate is a fundamental transformation in organic synthesis. This reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond of the α,β -unsaturated ester. The resulting product, ethyl 3-phenylpropanoate, is a valuable compound found in various natural products and is widely used in the fragrance and flavor industry.^[1] Furthermore, it serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[2] The selection of the catalyst and reaction conditions is critical to achieve high yield and selectivity, avoiding the over-reduction of the ester functionality. This document outlines various protocols for this conversion, utilizing different catalytic systems suitable for laboratory and process scale applications.

Catalyst Systems and Reaction Conditions

Several catalytic systems can be employed for the hydrogenation of ethyl cinnamate. The choice of catalyst influences reaction parameters such as temperature, pressure, and time. Below is a summary of different approaches, highlighting their respective conditions and outcomes.

Catalytic System	Substrate Scale	Solvent	Temperature	Pressure / H ₂ Source	Reaction Time	Yield	Reference
10% Palladium on Carbon (Pd/C)	100 μ L	Ethanol	Room Temp.	H ₂ balloon (approx. 1 atm)	~ 1 hour	High (Implied)	[1]
Nickel(II) Chloride / NaBH ₄	100 mmol	Ethanol	20°C → 50°C	In situ H ₂ generation	90 minutes	75%	[3]
Copper on Silica (Cu/SiO ₂)	0.5 M solution	Toluene	100 - 150°C	25 bar H ₂	15 hours	N/A	[4]
Polysilane-supported Pd/Al ₂ O ₃	Continuous Flow	Neat (no solvent)	Room Temp.	Mass flow controller	Continuous	Quantitative	[5]
Palladium on Carbon (Pd/C) Slurry	Continuous Flow	N/A	75°C	9 bar H ₂	18 - 30 seconds	up to 99%	[6]

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard laboratory-scale hydrogenation using a heterogeneous palladium catalyst and a hydrogen balloon. It is operationally simple and effective for small-scale synthesis.[1]

Materials:

- **Ethyl 3-phenylprop-2-enoate**
- 10% Palladium on Carbon (Pd/C)
- Ethanol (reagent grade)
- Round-bottom flask
- Magnetic stir bar and stir plate
- Septum
- Hydrogen gas (balloon)
- Syringes and needles
- Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

- **Catalyst Addition:** To a dry round-bottom flask equipped with a magnetic stir bar, add approximately 10 mg of 10% Pd/C catalyst.
- **Reactant Addition:** In a fume hood, add 5 mL of ethanol to the flask, followed by 100 μ L of **ethyl 3-phenylprop-2-enoate**.[\[1\]](#)
- **Hydrogen Atmosphere:** Seal the flask with a septum. Fill a balloon with hydrogen gas and affix a needle to it. Pierce the septum with the needle to introduce hydrogen into the flask's headspace. For a faster reaction, a second needle can be briefly inserted to purge the air.[\[1\]](#)
- **Reaction:** Vigorously stir the reaction mixture at room temperature. The reaction is typically complete within one hour.
- **Work-up:** Once the reaction is complete, remove the hydrogen balloon. Filter the mixture through a pad of Celite or a syringe filter to remove the insoluble Pd/C catalyst.

- Purification: Remove the ethanol solvent from the filtrate using a rotary evaporator. The resulting clear oil is the desired product, ethyl 3-phenylpropanoate.
- Analysis: Confirm the product's identity and purity via analytical methods such as NMR spectroscopy.[\[1\]](#)

Protocol 2: Hydrogenation using Nickel(II) Chloride and Sodium Borohydride

This method generates the active nickel catalyst and hydrogen in situ from the reaction of nickel(II) chloride and sodium borohydride. It avoids the need for a pressurized hydrogen gas source.[\[3\]](#)

Materials:

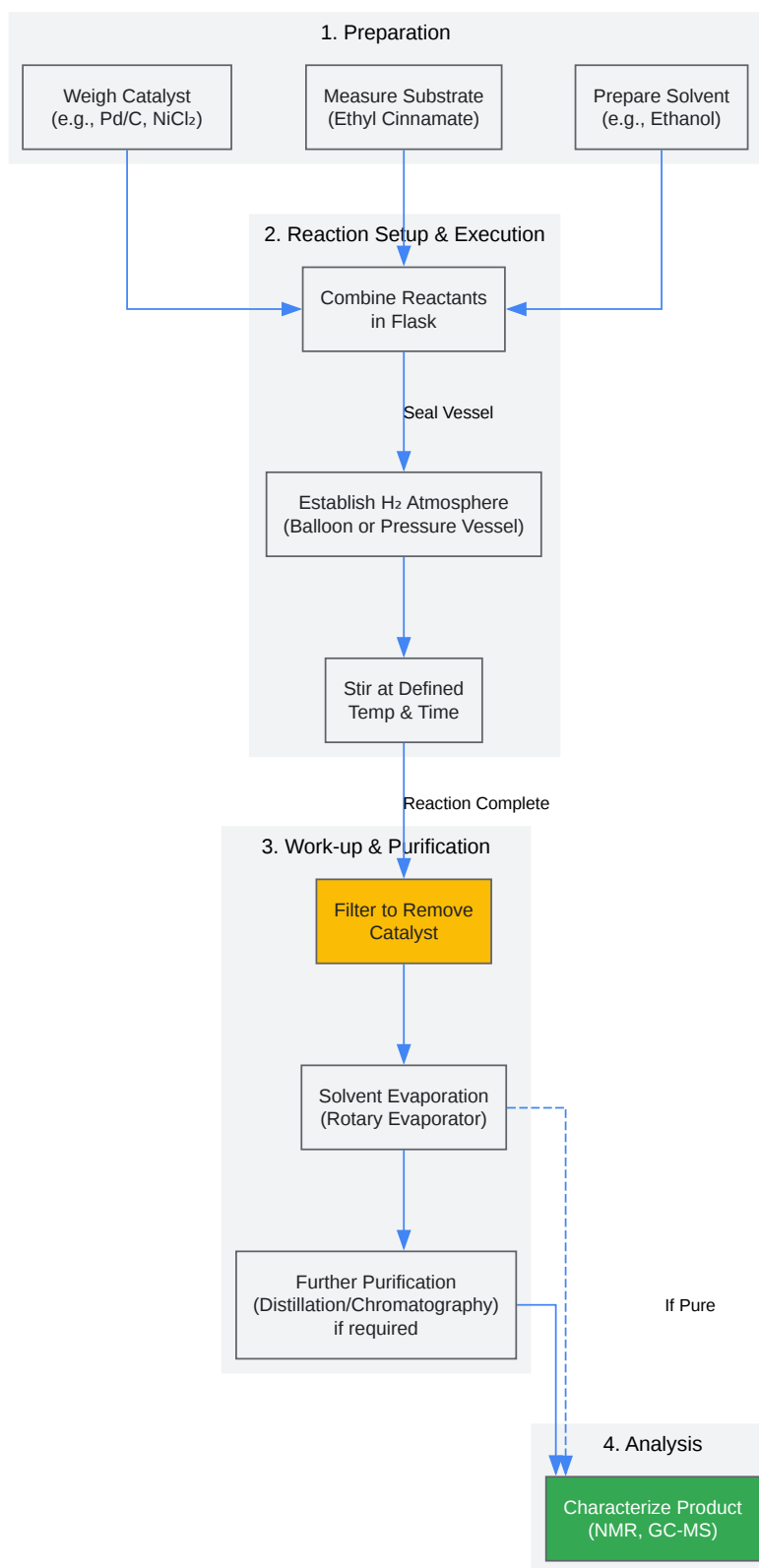
- **Ethyl 3-phenylprop-2-enoate** (17.6 g, 100 mmol)
- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) (2.38 g, 10.0 mmol)
- Sodium borohydride (NaBH_4) (7.56 g, 200 mmol)
- Ethanol (360 mL)
- Three-neck flask (500 mL)
- Magnetic stir bar, internal thermometer, reflux condenser
- Ice bath
- Celite for filtration
- tert-Butyl methyl ether (for extraction)
- Sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a 500 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser, combine 17.6 g of **ethyl 3-phenylprop-2-enoate**, 2.38 g of nickel(II) chloride hexahydrate, and 360 mL of ethanol.[3]
- **Reductant Addition:** While stirring the mixture, slowly add 7.56 g of sodium borohydride in small portions. Use an ice bath to maintain the internal temperature at 20°C during the addition.[3]
- **Reaction:** After the complete addition of sodium borohydride, heat the mixture to an internal temperature of 50°C and stir for an additional 90 minutes. The reaction is complete when gas evolution ceases.[3]
- **Work-up:** Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the nickel boride precipitate, washing the filter cake with 50 mL of ethanol. [3]
- **Extraction:** Concentrate the filtrate using a rotary evaporator. Add 150 mL of water to the residue and extract the aqueous mixture five times with 70 mL portions of tert-butyl methyl ether.[3]
- **Purification:** Combine the organic extracts, wash with 70 mL of water, and dry over sodium sulfate. After filtering off the drying agent, evaporate the solvent to yield the crude product.[3]
- **Final Purification:** Distill the crude product under reduced pressure to obtain pure ethyl 3-phenylpropanoate. The reported yield for this procedure is approximately 75%.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the laboratory-scale catalytic hydrogenation of **ethyl 3-phenylprop-2-enoate**.



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Caption: General workflow for catalytic hydrogenation of ethyl cinnamate.

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